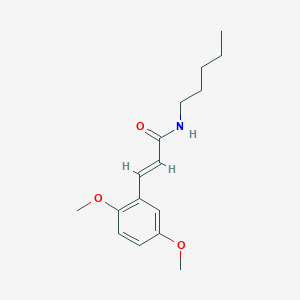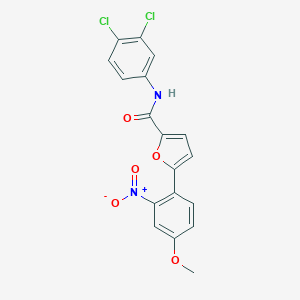![molecular formula C13H14F3NO5S B254986 Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B254986.png)
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate, also known as NBPT, is a chemical compound that has gained significant attention in the scientific community due to its potential to reduce nitrogen loss from fertilizers.
Wirkmechanismus
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate acts as a potent inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate binds to the active site of urease, preventing the access of water molecules to the urea substrate, thereby inhibiting its hydrolysis. This results in the retention of nitrogen in the soil, reducing nitrogen loss from fertilizers.
Biochemical and Physiological Effects:
Studies have shown that Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate has no adverse effects on plant growth and development. It does not affect the uptake of other essential nutrients, such as phosphorus and potassium, and does not alter the soil pH. Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate has also been shown to reduce the emission of greenhouse gases, such as nitrous oxide, thereby contributing to climate change mitigation.
Vorteile Und Einschränkungen Für Laborexperimente
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate is a stable compound that can be easily synthesized and stored. It is also cost-effective, making it an attractive option for farmers. However, Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate has limited solubility in water, which can affect its effectiveness in reducing nitrogen loss from fertilizers. It is also important to note that Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate is not a substitute for proper fertilizer management practices, such as the use of slow-release fertilizers and the application of fertilizers at the right time and rate.
Zukünftige Richtungen
There is still much to be explored in the field of Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate research. Future studies could focus on the optimization of Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate application rates and methods, the development of new formulations that enhance its solubility in water, and the evaluation of its effectiveness in different soil types and climatic conditions. Additionally, the potential of Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate to reduce nitrogen loss in animal waste could also be investigated.
Conclusion:
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate is a promising compound that has the potential to reduce nitrogen loss from fertilizers, thereby contributing to sustainable agriculture practices. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Further research is needed to explore its full potential and optimize its application in different agricultural settings.
Synthesemethoden
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate can be synthesized using various methods, including the reaction of sec-butyl chloroacetate with 2-nitro-4-(trifluoromethyl)benzenesulfinyl chloride in the presence of a base. Other methods involve the reaction of sec-butyl bromoacetate with 2-nitro-4-(trifluoromethyl)benzenesulfinamide or the reaction of sec-butyl bromoacetate with sodium 2-nitro-4-(trifluoromethyl)benzenesulfinate.
Wissenschaftliche Forschungsanwendungen
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate has been extensively studied in the field of agriculture due to its potential to reduce nitrogen loss from fertilizers. Nitrogen is an essential nutrient for plant growth, and the use of fertilizers has significantly increased crop yields. However, a significant amount of nitrogen is lost through volatilization, leaching, and denitrification, leading to environmental pollution and economic losses. Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate inhibits the activity of urease, an enzyme that converts urea to ammonia, thereby reducing volatilization of nitrogen from fertilizers.
Eigenschaften
Produktname |
Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate |
|---|---|
Molekularformel |
C13H14F3NO5S |
Molekulargewicht |
353.32 g/mol |
IUPAC-Name |
butan-2-yl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate |
InChI |
InChI=1S/C13H14F3NO5S/c1-3-8(2)22-12(18)7-23(21)11-5-4-9(13(14,15)16)6-10(11)17(19)20/h4-6,8H,3,7H2,1-2H3 |
InChI-Schlüssel |
OAAVJFJEPUJPHV-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)CS(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Kanonische SMILES |
CCC(C)OC(=O)CS(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Isopropyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254907.png)
![5-bromo-4-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254909.png)

![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)
![(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B254914.png)
![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)


![isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)

![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)
![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)
